3-[[(E)-3-(1H-Indol-3-yl)prop-2-enoyl]amino]benzamide 3-[[(E)-3-(1H-Indol-3-yl)prop-2-enoyl]amino]benzamide
Brand Name: Vulcanchem
CAS No.: 1418131-46-0
VCID: VC0046086
InChI: InChI=1S/C18H15N3O2/c19-18(23)12-4-3-5-14(10-12)21-17(22)9-8-13-11-20-16-7-2-1-6-15(13)16/h1-11,20H,(H2,19,23)(H,21,22)/b9-8+
SMILES: C1=CC=C2C(=C1)C(=CN2)C=CC(=O)NC3=CC=CC(=C3)C(=O)N
Molecular Formula: C18H15N3O2
Molecular Weight: 305.3 g/mol

3-[[(E)-3-(1H-Indol-3-yl)prop-2-enoyl]amino]benzamide

CAS No.: 1418131-46-0

Reference Standards

VCID: VC0046086

Molecular Formula: C18H15N3O2

Molecular Weight: 305.3 g/mol

3-[[(E)-3-(1H-Indol-3-yl)prop-2-enoyl]amino]benzamide - 1418131-46-0

CAS No. 1418131-46-0
Product Name 3-[[(E)-3-(1H-Indol-3-yl)prop-2-enoyl]amino]benzamide
Molecular Formula C18H15N3O2
Molecular Weight 305.3 g/mol
IUPAC Name 3-[[(E)-3-(1H-indol-3-yl)prop-2-enoyl]amino]benzamide
Standard InChI InChI=1S/C18H15N3O2/c19-18(23)12-4-3-5-14(10-12)21-17(22)9-8-13-11-20-16-7-2-1-6-15(13)16/h1-11,20H,(H2,19,23)(H,21,22)/b9-8+
Standard InChIKey HYUDSQGICKAEGE-CMDGGOBGSA-N
Isomeric SMILES C1=CC=C2C(=C1)C(=CN2)/C=C/C(=O)NC3=CC=CC(=C3)C(=O)N
SMILES C1=CC=C2C(=C1)C(=CN2)C=CC(=O)NC3=CC=CC(=C3)C(=O)N
Canonical SMILES C1=CC=C2C(=C1)C(=CN2)C=CC(=O)NC3=CC=CC(=C3)C(=O)N
Appearance Assay:≥95%A crystalline solid
Synonyms (E)-3-(3-(1H-Indol-3-yl)acrylamido)benzamide; 3-[[(2E)-3-(1H-Indol-3-yl)-1-oxo-2-propen-1-yl]amino]benzamide
PubChem Compound 24799203
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator